3,4,5-Trimethoxyphenyl isocyanate

Descripción general

Descripción

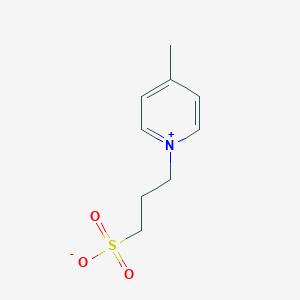

3,4,5-Trimethoxyphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates are compounds containing the isocyanate group (-N=C=O). Although the provided papers do not directly discuss 3,4,5-trimethoxyphenyl isocyanate, they do provide insights into the reactivity of isocyanates in general, which can be extrapolated to understand the behavior of this specific compound.

Synthesis Analysis

The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, as described in one of the studies . This process is influenced by factors such as pressure, temperature, catalysts, and solvents. Although the synthesis of 3,4,5-trimethoxyphenyl isocyanate is not explicitly detailed, similar conditions and considerations may apply to its synthesis.

Molecular Structure Analysis

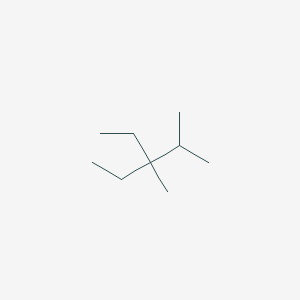

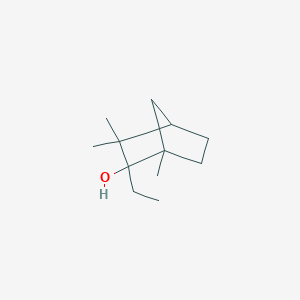

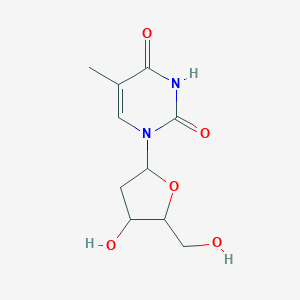

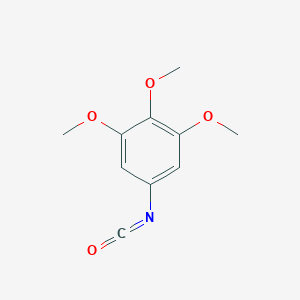

The molecular structure of isocyanates is characterized by the presence of the isocyanate group. The papers provided discuss the reactivity of this group in various contexts. For example, the stepwise addition of isocyanates to organometallic compounds can lead to the formation of complex structures such as triazinones . The molecular structure of 3,4,5-trimethoxyphenyl isocyanate would include the aromatic ring with three methoxy groups and the reactive isocyanate group, which would dictate its reactivity and interactions with other compounds.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The papers describe reactions such as the stepwise addition of isocyanates to organometallic compounds and the trimerization of isocyanates under high pressure . These reactions often result in the formation of cyclic compounds and polymers, indicating that 3,4,5-trimethoxyphenyl isocyanate could also undergo similar reactions to form a range of products, depending on the reaction conditions and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4,5-trimethoxyphenyl isocyanate, they do suggest that isocyanates can be used to synthesize polymers with tunable properties . This implies that the physical properties such as molar mass and the chemical properties like reactivity of 3,4,5-trimethoxyphenyl isocyanate can be manipulated through chemical synthesis, potentially leading to materials with desirable characteristics for various applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 3,4,5-trimethoxyphenyl (TMP) group, which includes 3,4,5-Trimethoxyphenyl isocyanate, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Method of Application

The TMP group is incorporated into the molecular structures of various compounds through chemical synthesis .

Results or Outcomes

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Synthesis of Aryl Substituted Imidazol-2-one Derivatives

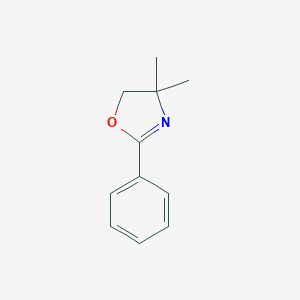

3,4,5-Trimethoxyphenyl isocyanate is used in the synthesis of aryl substituted imidazol-2-one derivatives structurally related to combretastatin A-4 (CA-4) .

Results or Outcomes

The synthesized compounds were evaluated for their cytotoxic activities in vitro against various human cancer cell lines including MDR cell line .

Synthesis of 1,2,3-Triazole Derivatives

1,2,3-Triazole derivatives, which have a variety of biological activities including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities , can be synthesized using 3,4,5-Trimethoxyphenyl isocyanate .

Results or Outcomes

The synthesized compounds were evaluated for their biological activities .

Synthesis of 4β-Amidopodophyllotoxin Derivatives

3,4,5-Trimethoxyphenyl isocyanate is used in the synthesis of 4β-amidopodophyllotoxin derivatives .

Results or Outcomes

Compound 353, one of the 4β-amidopodophyllotoxin derivatives, showed antiproliferative activity in the A549 cell line, arrested the cell cycle in the G2/M phase, and induced cell death by apoptosis .

Antiviral Activity

Compounds containing the Trimethoxyphenyl (TMP) group, including 3,4,5-Trimethoxyphenyl isocyanate, have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Results or Outcomes

The synthesized compounds were evaluated for their antiviral activities .

Anti-parasitic Activity

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Results or Outcomes

The synthesized compounds were evaluated for their anti-parasitic activities .

Safety And Hazards

3,4,5-Trimethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The Trimethoxyphenyl (TMP) group, which is part of the 3,4,5-Trimethoxyphenyl isocyanate structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that 3,4,5-Trimethoxyphenyl isocyanate and its derivatives could have potential applications in the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-isocyanato-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJXWPHZDBIHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333714 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphenyl isocyanate | |

CAS RN |

1016-19-9 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.